Free radical scavenger 1
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Overview
Description
Free radical scavenger 1 is a compound known for its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. Free radicals are generated through normal biochemical reactions in the body, increased exposure to environmental factors, and higher levels of dietary xenobiotics . The compound plays a crucial role in preventing oxidative stress, which is linked to various diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of free radical scavenger 1 involves several synthetic routes. One common method is the DPPH (1,1-diphenyl-2-picrylhydrazil) radical scavenging assay, which is widely used to determine antioxidant activity . The process involves mixing the prospective compounds or herbal extracts with the DPPH solution and measuring their absorbance after a certain period .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Free radical scavenger 1 undergoes various types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it donates electrons to stabilize free radicals.
Substitution: In some cases, this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, superoxide dismutase, catalase, and glutathione peroxidase . The reactions typically occur under physiological conditions, such as in the presence of cofactors like copper, zinc, manganese, and iron .
Major Products Formed
The major products formed from these reactions are typically less reactive and more stable molecules, such as water and oxygen . These products help to mitigate oxidative damage and maintain cellular integrity .
Scientific Research Applications
Free radical scavenger 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of free radical scavenger 1 involves several pathways:
Electron Donation: The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
Enzymatic Activity: It enhances the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.
Gene Expression: This compound can upregulate the expression of genes encoding antioxidant enzymes, thereby increasing the levels of endogenous antioxidants.
Comparison with Similar Compounds
Free radical scavenger 1 can be compared with other similar compounds, such as:
Vitamin C: Both compounds act as antioxidants, but this compound may have a broader range of activity and stability.
Glutathione: This compound is a well-known antioxidant that works by donating electrons to free radicals, similar to this compound.
List of Similar Compounds
- Vitamin C
- Vitamin E
- Glutathione
- Polyphenols (e.g., catechins, flavonoids)
- Edaravone
This compound stands out due to its versatility and effectiveness in various environments, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C27H23N3O4S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[3-cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H23N3O4S/c1-18-9-12-21(13-10-18)35(31,32)30-27-24(17-28)23(19-7-5-4-6-8-19)16-25(29-27)22-14-11-20(33-2)15-26(22)34-3/h4-16H,1-3H3,(H,29,30) |
InChI Key |
MSDKWMNCFFBUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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